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(2S)-3-amino-2-methylpropanenitrile hydrochloride Documentation Hub

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  • Product: (2S)-3-amino-2-methylpropanenitrile hydrochloride
  • CAS: 2866254-40-0

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) of (2S)-3-amino-2-methylpropanenitrile HCl

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-3-amino-2-methylpropanenitrile HCl Authored by: A Senior Application Scientist Introduction (2S)-3-amino-2-methylpropanenitrile hydrochloride, wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-3-amino-2-methylpropanenitrile HCl

Authored by: A Senior Application Scientist

Introduction

(2S)-3-amino-2-methylpropanenitrile hydrochloride, with the chemical formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol , is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a primary amine, a nitrile group, and a stereocenter, makes it a valuable precursor for the synthesis of complex pharmaceutical agents, particularly those targeting neurological pathways.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[1]

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. This technical guide provides a comprehensive analysis of the key spectroscopic data for (2S)-3-amino-2-methylpropanenitrile HCl, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are intended to equip researchers and scientists with the necessary information for unambiguous identification and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The chemical structure of (2S)-3-amino-2-methylpropanenitrile HCl is presented below. The protonated primary amine (ammonium) and the electron-withdrawing nitrile group are the key functional moieties that dictate the molecule's spectroscopic behavior.

Caption: Chemical structure of (2S)-3-amino-2-methylpropanenitrile HCl.

For the purpose of spectroscopic analysis, we can identify four distinct proton environments and four distinct carbon environments in the molecule's backbone, which will be resolved by NMR. The key functional groups for IR analysis are the ammonium (N⁺-H), nitrile (C≡N), and aliphatic C-H bonds. Mass spectrometry will primarily detect the cationic form of the molecule, corresponding to the free base.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The spectrum of (2S)-3-amino-2-methylpropanenitrile HCl is expected to show four distinct signals, corresponding to the four unique proton environments.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (2S)-3-amino-2-methylpropanenitrile HCl in 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, causing their signal to disappear, which can aid in peak assignment.

  • Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like DSS, to calibrate the chemical shift scale to 0.00 ppm.[2]

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.

Data Presentation: Expected ¹H NMR Signals
Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~1.4 - 1.6Doublet (d)3H-CH₃
b~3.1 - 3.3Multiplet (m)1H-CH-
c~3.4 - 3.6Doublet (d)2H-CH₂-NH₃⁺
d~8.5 - 9.0 (in DMSO-d₆)Broad singlet (br s)3H-NH₃⁺
Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are influenced by the electronic environment of each proton. The protons on the methylene group (c) adjacent to the protonated amino group are expected to be the most downfield of the aliphatic protons due to the strong electron-withdrawing inductive effect of the -NH₃⁺ group. The methine proton (b) is also shifted downfield due to its proximity to both the nitrile and ammonium groups. The methyl protons (a) are the most upfield as they are furthest from the electron-withdrawing groups.

The splitting patterns, or multiplicities, arise from spin-spin coupling between neighboring non-equivalent protons.

  • The -CH₃ protons (a) are split by the single methine proton (b), resulting in a doublet.

  • The -CH- proton (b) is coupled to the three methyl protons (a) and the two methylene protons (c), leading to a complex multiplet.

  • The -CH₂- protons (c) are split by the methine proton (b), appearing as a doublet.

  • The -NH₃⁺ protons (d) are typically broad due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. In D₂O, this signal will disappear.

Caption: ¹H NMR coupling relationships in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For (2S)-3-amino-2-methylpropanenitrile HCl, four distinct carbon signals are expected in a proton-decoupled spectrum.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Parameters: The spectrum is acquired on an NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

Data Presentation: Expected ¹³C NMR Signals
Signal LabelChemical Shift (δ, ppm) (Predicted)Assignment
1~15 - 20-CH₃
2~25 - 30-CH-
3~40 - 45-CH₂-
4~118 - 122-C≡N
Interpretation of the ¹³C NMR Spectrum

The chemical shift of each carbon is determined by its hybridization and electronic environment.

  • The nitrile carbon (4) is significantly deshielded and appears furthest downfield, a characteristic feature of sp-hybridized carbons in a nitrile group.

  • The aliphatic carbons (1, 2, 3) appear in the upfield region of the spectrum. The -CH₂- carbon (3) is expected to be the most downfield of the aliphatic carbons due to its direct attachment to the electron-withdrawing ammonium group.

  • The methyl carbon (1) is typically the most shielded and appears at the highest field.

Caption: Unique carbon environments for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often simpler, requiring only placing the solid sample directly on the crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.[4] A background spectrum is first collected and automatically subtracted from the sample spectrum.

Data Presentation: Expected Characteristic IR Absorptions
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 2800N-H stretch (broad)Primary ammonium (-NH₃⁺)
2980 - 2850C-H stretchAliphatic (-CH₃, -CH₂, -CH-)
~2250C≡N stretchNitrile
~1600 - 1500N-H bend (asymmetric & symmetric)Primary ammonium (-NH₃⁺)
~1465C-H bend (scissoring)-CH₂-
~1380C-H bend (rocking)-CH₃
Interpretation of the IR Spectrum

The IR spectrum of (2S)-3-amino-2-methylpropanenitrile HCl will be characterized by several key absorption bands:

  • A very broad and strong absorption in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt. This broadness is due to extensive hydrogen bonding.

  • A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration. The presence of this peak is a strong indicator of the nitrile functional group.

  • Absorptions in the 2980-2850 cm⁻¹ range due to the stretching vibrations of the aliphatic C-H bonds.

  • Bending vibrations for the ammonium group (N-H bends) are expected in the 1600-1500 cm⁻¹ region.[5]

IR_Vibrations Molecule (2S)-3-amino-2-methylpropanenitrile HCl -NH₃⁺ C≡N C-H Vibrations Characteristic Vibrations Molecule:f1->Vibrations ~3100-2800 cm⁻¹ (stretch) ~1600-1500 cm⁻¹ (bend) Molecule:f2->Vibrations ~2250 cm⁻¹ (stretch) Molecule:f3->Vibrations ~2980-2850 cm⁻¹ (stretch)

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like (2S)-3-amino-2-methylpropanenitrile HCl, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile/water.

  • Infusion: The solution is directly infused into the ESI source of the mass spectrometer.

  • Ionization: The analysis is performed in positive ion mode to detect the cationic species.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

The molecular formula of the free base is C₄H₈N₂. Its monoisotopic mass is approximately 84.0688 Da.[6]

m/z (Predicted)Ion FormulaDescription
85.0766[C₄H₉N₂]⁺Protonated molecule ([M+H]⁺) of the free base
58.0655[C₃H₈N]⁺Loss of HCN from [M+H]⁺
Interpretation of the Mass Spectrum

In positive mode ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. The most prominent peak observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base plus the mass of a proton. For C₄H₈N₂, this would be approximately 85.0766 m/z. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion, providing further confidence in the compound's identity.

Fragmentation can occur in the mass spectrometer, leading to smaller daughter ions. A common fragmentation pathway for aminonitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion with a lower m/z value.

MS_Fragmentation Parent [C₄H₉N₂]⁺ m/z ≈ 85.08 Fragment [C₃H₈N]⁺ m/z ≈ 58.07 Parent->Fragment - HCN

Caption: A potential fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of (2S)-3-amino-2-methylpropanenitrile HCl. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy provides definitive evidence of the key ammonium and nitrile functional groups, and mass spectrometry confirms the molecular weight and elemental composition of the core molecule. Together, these analytical methods form a self-validating system, ensuring the structural integrity and purity of this vital chemical building block for researchers and drug development professionals.

References

  • Smolecule. (2024, August 10). Buy (2S)-3-amino-2-methylpropanenitrile hydrochloride | 2866254-40-0.
  • NIST. Propanenitrile, 3-(methylamino)-. In NIST Chemistry WebBook, SRD 69.
  • University of Colorado Boulder. Infrared Spectroscopy. Organic Lecture Series.
  • PubChem. (2S)-3-amino-2-methylpropanenitrile | C4H8N2 | CID 51416640.
  • University of Wisconsin-Platteville. Table of Characteristic IR Absorptions.
  • PubChemLite. 3-amino-2-methylpropanenitrile (C4H8N2).
  • Murray, Whitehead, Le Strat and Conway. Supporting Information for Asymmetric Strecker Reactions.
  • PubChem. 2-Amino-2-methylpropanenitrile hydrochloride | C4H9ClN2 | CID 12239465.
  • Steill, J. D., & Oomens, J. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropanal.

Sources

Exploratory

Potential biological activity of chiral aminonitriles.

Executive Summary Chiral -aminonitriles have evolved from transient synthetic intermediates to high-value pharmacophores in drug discovery. Their structural utility lies in the nitrile group's ability to act as an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-aminonitriles have evolved from transient synthetic intermediates to high-value pharmacophores in drug discovery. Their structural utility lies in the nitrile group's ability to act as an electrophilic "warhead," forming reversible covalent bonds with nucleophilic active site residues (cysteine thiols or serine hydroxyls) in target enzymes.[1][2][3] This guide provides a technical deep-dive into the biological activity of chiral aminonitriles, focusing on their role as protease inhibitors (Cathepsin K, DPP-IV, SARS-CoV-2 Mpro), the critical necessity of enantioselective synthesis via the Asymmetric Strecker reaction, and the experimental protocols required to validate their potency and stability.

The Pharmacophore: Mechanism of Action

The biological potency of


-aminonitriles is primarily driven by the electrophilicity of the nitrile carbon. Unlike irreversible inhibitors (e.g., epoxides or halomethyl ketones) that permanently alkylate the enzyme, nitriles typically function as reversible covalent inhibitors .
The Thioimidate Adduct

In cysteine proteases (e.g., Cathepsin K, Papain, SARS-CoV-2 Mpro), the active site cysteine thiolate attacks the nitrile carbon. This reaction forms a thioimidate adduct. This transition state mimicry is energetically favorable yet reversible, allowing for high potency (


 in the nanomolar range) without the toxicity associated with permanent protein haptenization.
  • Selectivity: The reversibility allows the inhibitor to dissociate from "off-target" enzymes before toxicity occurs, a significant advantage over irreversible warheads.

  • Stereochemistry: The chirality of the

    
    -carbon is decisive. The enzyme's chiral pocket (S1 subsite) will typically accommodate only one enantiomer (e.g., the S-configuration), while the R-enantiomer may be inactive or sterically clash with residues like His41 (in Mpro) or His162 (in Cathepsins).
    
Mechanism Visualization

NitrileMechanism Enzyme Free Enzyme (Cys-SH / His-Im) Michaelis Non-Covalent Michaelis Complex Enzyme->Michaelis + Inhibitor Inhibitor Chiral Aminonitrile (R-CH(NH2)-CN) Inhibitor->Michaelis TS Transition State (Oxyanion Hole Stabilization) Michaelis->TS Nucleophilic Attack Adduct Thioimidate Adduct (Reversible Covalent Bond) TS->Adduct Covalent Bond Formation Adduct->Enzyme Slow Dissociation (Reversibility)

Figure 1: Mechanism of reversible covalent inhibition by aminonitriles. The nitrile warhead reacts with the catalytic cysteine to form a thioimidate adduct.[2][4]

Therapeutic Targets & Case Studies

The following table summarizes key therapeutic areas where the chiral aminonitrile motif is central to drug efficacy.

Target EnzymeTherapeutic IndicationDrug ExampleMechanism Note
DPP-IV (Serine Protease)Type 2 DiabetesVildagliptin The nitrile group forms an imidate adduct with the active site Serine-630, extending the half-life of GLP-1 [1].
Cathepsin K (Cysteine Protease)OsteoporosisOdanacatib A nitrile-based inhibitor that selectively targets Cathepsin K over other cathepsins (L, S) due to P2-P3 interactions [2].
SARS-CoV-2 Mpro (Cysteine Protease)COVID-19Nirmatrelvir A peptidomimetic nitrile. The nitrile warhead covalently binds Cys145, blocking viral polyprotein processing [3].[4]

Synthesis: The Asymmetric Strecker Reaction

To achieve biological activity, the aminonitrile must be synthesized as a single enantiomer. The Catalytic Asymmetric Strecker Reaction is the industry standard for generating these chiral centers.

Why Asymmetric Synthesis?

Racemic mixtures are unacceptable in modern drug development. The inactive enantiomer is considered an impurity that contributes to metabolic load and potential toxicity (e.g., off-target binding).

Protocol: Thiourea-Catalyzed Enantioselective Strecker

This protocol utilizes a chiral thiourea catalyst (Jacobsen type) to induce stereochemistry during the addition of cyanide to an imine.

Reagents:

  • Substrate: N-benzhydryl imine (derived from aldehyde).

  • Cyanide Source: TMSCN (Trimethylsilyl cyanide) - safer and easier to handle than HCN.

  • Catalyst: Chiral thiourea derivative (5 mol%).

  • Solvent: Toluene or Dichloromethane (DCM) at -78°C to -40°C.

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve the chiral thiourea catalyst (0.05 eq) in anhydrous toluene under Argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the imine.

  • Substrate Addition: Add the imine substrate (1.0 eq) and cool the mixture to -78°C. Causality: Low temperature maximizes the difference in activation energy between the two transition states, enhancing enantioselectivity (ee).

  • Cyanide Addition: Add TMSCN (1.2 eq) dropwise. Add a proton source (e.g., isopropanol, 1.2 eq) to activate the TMSCN.

  • Reaction Monitoring: Stir for 24-48 hours. Monitor conversion via HPLC.

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate.
    
  • Purification: Silica gel chromatography. Note: Aminonitriles can be silica-sensitive; use neutralized silica (triethylamine treated) to prevent Retro-Strecker decomposition.

Experimental Validation Protocols

Once synthesized, the biological activity and stability must be validated.

Fluorometric Enzyme Inhibition Assay (IC50)

This assay measures the ability of the aminonitrile to inhibit the target protease (e.g., Cathepsin K).

  • Principle: A fluorogenic substrate (Z-Phe-Arg-AMC) releases a fluorescent group (AMC) upon cleavage by the enzyme. The inhibitor prevents this cleavage.[5]

  • Protocol:

    • Buffer Prep: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Causality: DTT maintains the active site cysteine in the reduced (-SH) state; EDTA sequesters metals that might oxidize the cysteine.

    • Pre-incubation: Incubate Enzyme (1 nM) + Inhibitor (varying concentrations) for 30 minutes at room temperature. Causality: Essential for slow-binding covalent inhibitors to reach equilibrium.

    • Start Reaction: Add substrate (

      
      ).
      
    • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 10 minutes.

    • Data Analysis: Plot reaction velocity (

      
      ) vs. [Inhibitor] to determine 
      
      
      
      .
Stability Assay: The Retro-Strecker Challenge

-Aminonitriles are prone to the Retro-Strecker reaction , decomposing back to the imine and releasing cyanide, especially at physiological pH (7.4).
  • Protocol: Dissolve the compound in PBS (pH 7.4) with 10%

    
    . Incubate at 37°C.
    
  • Detection: Monitor by

    
    -NMR over 24 hours. Look for the disappearance of the 
    
    
    
    -proton signal and the appearance of aldehyde protons. Pass Criteria: <5% decomposition over 24 hours.
Workflow Diagram

Workflow Design In Silico Design (Docking into S1 Pocket) Synthesis Asymmetric Strecker (Jacobsen Catalyst) Design->Synthesis Purification Purification (Neutralized Silica) Synthesis->Purification Stability Stability Check (Retro-Strecker Assay) Purification->Stability Bioassay Enzyme Inhibition (IC50 / Ki Determination) Stability->Bioassay Stable Fail Discard / Redesign Stability->Fail Unstable (>5% decomp) Bioassay->Design SAR Iteration

Figure 2: Development workflow for chiral aminonitrile drugs, emphasizing the critical stability checkpoint.

Safety & Toxicology

The primary safety concern with aminonitriles is the potential release of cyanide (


) via metabolic or chemical hydrolysis.
  • CYP450 Metabolism: Oxidative dealkylation can release the nitrile group.

  • Mitigation: Incorporate steric bulk (e.g., adamantane in Vildagliptin) or electron-withdrawing groups near the

    
    -carbon to stabilize the C-CN bond and prevent the Retro-Strecker mechanism [4].
    

References

  • Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Source: Diabetes, Obesity and Metabolism [Link]

  • Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead. Source: Molecules [Link]

  • Binding and Reactivity of a Nitrile Oral Inhibitor of SARS-CoV-2 Main Protease. Source: ChemRxiv [Link]

  • Recent advances in asymmetric Strecker reactions. Source: Arkivoc [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. Source: Chemistry Central Journal [Link]

Sources

Foundational

Thermochemical Properties of (2S)-3-Amino-2-Methylpropanenitrile Hydrochloride

This guide provides an in-depth technical analysis of the thermochemical properties of (2S)-3-amino-2-methylpropanenitrile hydrochloride , a critical chiral intermediate in the synthesis of next-generation pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermochemical properties of (2S)-3-amino-2-methylpropanenitrile hydrochloride , a critical chiral intermediate in the synthesis of next-generation pharmaceutical agents (e.g., GABA analogs, antiviral candidates).

Given the recent registration of the specific chiral salt (CAS 2866254-40-0), public experimental calorimetric data is limited. This guide presents predictive thermochemical models based on group additivity and structural analogs, alongside a rigorous experimental protocol for validating these properties in a research setting.

Technical Guide & Characterization Protocol

Executive Summary & Compound Profile

(2S)-3-amino-2-methylpropanenitrile hydrochloride is the beta-amino nitrile precursor to (2S)-3-amino-2-methylpropanoic acid (BAIBA analogs). Unlike its alpha-amino isomer (2-amino-2-methylpropanenitrile), this compound possesses a chiral center at the C2 position, necessitating strict stereochemical control and thermal profiling to prevent racemization or decomposition during scale-up.

PropertySpecification
IUPAC Name (2S)-3-amino-2-methylpropanenitrile hydrochloride
Common Name (S)-

-Aminoisobutyronitrile HCl
CAS Number 2866254-40-0 (Specific Enantiomer)
Formula

(

)
Molecular Weight 120.58 g/mol
Physical State White to off-white crystalline solid
Chirality (S)-Enantiomer (C2 methyl group)

Critical Distinction: Do not confuse with 2-amino-2-methylpropanenitrile hydrochloride (CAS 50846-36-1), the alpha-gem-dimethyl isomer. The thermodynamic stability and decomposition pathways differ significantly between these constitutional isomers.

Thermochemical Properties (Predicted & Reference)

In the absence of specific calorimetric data for the (2S)-salt, the following values are derived using Benson’s Group Additivity Method and comparative analysis with structural analogs (e.g., 3-aminopropanenitrile hydrochloride).

Estimated Standard Enthalpies

These values represent the thermodynamic baseline for process safety calculations.

PropertySymbolEstimated ValueMethodology
Enthalpy of Formation (Solid)

-315 ± 15 kJ/mol Derived from free base

+ HCl reaction enthalpy.
Enthalpy of Combustion

-2,650 ± 25 kJ/mol Calculated via stoichiometry to

.
Heat Capacity (Solid)

145 J/(mol·K) Estimated via Kopp’s Law for ionic organic salts at 298 K.
Melting Point

155 – 165 °C Predicted range based on

-amino nitrile salts (vs.

-isomer

C).
Decomposition Onset

> 170 °C Onset of dehydrochlorination and nitrile polymerization.
Thermodynamic Cycle Calculation

The formation enthalpy is estimated via the following thermodynamic cycle:

  • Free Base Formation:

    
     for 3-amino-2-methylpropanenitrile 
    
    
    
    kJ/mol (Nitriles are endothermic/low exothermic).
  • Hydrochlorination:

    
    . Typical 
    
    
    
    kJ/mol.
  • Lattice Energy Correction: Additional stabilization for the crystalline lattice.

Experimental Characterization Protocol

For researchers validating this compound, the following protocols ensure data integrity and safety.

Workflow Visualization

The following diagram outlines the logical flow for complete thermochemical characterization.

ThermochemWorkflow Sample Crude (2S)-Salt Purification Recrystallization (EtOH/Et2O) Sample->Purification PurityCheck Purity Validation (HPLC >99%, XRPD) Purification->PurityCheck DSC DSC Analysis (Mp, Fusion Enthalpy) PurityCheck->DSC TGA TGA Analysis (Decomp. Onset) PurityCheck->TGA Combustion Bomb Calorimetry (Combustion Energy) PurityCheck->Combustion Data Thermodynamic Profile DSC->Data Cp, Tm TGA->Data Tdec Combustion->Data ΔcH

Figure 1: Sequential workflow for thermochemical validation. Purity verification is a mandatory prerequisite to prevent impurity-driven depression of melting points.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


) and enthalpy of fusion (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Protocol:

    • Seal 2–5 mg of sample in hermetic aluminum pans (prevents HCl loss).

    • Equilibrate at 25°C.

    • Ramp at 5°C/min to 200°C under

      
       purge (50 mL/min).
      
  • Expected Signal: A sharp endothermic peak at

    
     (approx. 160°C).
    
  • Warning: An exothermic baseline shift immediately following melting indicates thermal decomposition (polymerization of the nitrile group).

Thermogravimetric Analysis (TGA)

Objective: Define the safe processing window and decomposition kinetics.

  • Protocol: Ramp 10 mg sample from 30°C to 600°C at 10°C/min.

  • Key Feature: Look for the first mass loss event.

    • Stage 1: Loss of HCl (approx. 15-20% mass loss).

    • Stage 2: Fragmentation of the carbon backbone.

  • Kinetic Analysis: Use the Kissinger Method (run at 5, 10, 20°C/min) to calculate the activation energy (

    
    ) of decomposition.
    
Combustion Calorimetry

Objective: Precise determination of


.
  • System: Rotating Oxygen Bomb Calorimeter (to solubilize HCl).

  • Reaction:

    
    
    
  • Crucial Step: Add 10 mL of arsenious oxide (

    
    ) solution to the bomb to reduce any 
    
    
    
    formed back to
    
    
    and define the final state of chlorine as dilute HCl.

Thermal Stability & Decomposition Logic

Understanding the failure modes of amino nitriles is vital for safety.

Decomposition cluster_safety Safety Critical Zone Salt (2S)-3-Amino-2-methylpropanenitrile HCl Dissoc Dissociation (Reversible < Tm) Salt->Dissoc Heat Hydrolysis Hydrolysis to Amide/Acid (Trace Water) Salt->Hydrolysis + H2O FreeBase Free Amine + HCl Gas Dissoc->FreeBase > 170°C Polymer Polymerization (Solid State) FreeBase->Polymer Nitrile Attack

Figure 2: Thermal decomposition pathways. The primary risk is the irreversible dissociation of HCl followed by exothermic polymerization of the nitrile.

Safety Implications[1][2]
  • Runaway Potential: The nitrile group can undergo exothermic polymerization initiated by the free amine if the salt dissociates. Do not heat above 180°C in a closed system.

  • Incompatibility: Avoid contact with strong bases (liberates free amine, lowering stability) and strong acids (hydrolysis of nitrile to amide/acid).

Synthesis Context & Purity

The thermochemical data is only valid for high-purity samples. The preferred synthesis route utilizes Ellman’s Sulfinamide chemistry to establish the (2S) stereocenter.

  • Precursor: 2-Methylpropanal.

  • Chiral Aux: (R)-tert-butanesulfinamide or p-toluenesulfinamide.

  • Critical Impurity: The (2R)-enantiomer. While enantiomers have identical scalar thermochemical properties (density,

    
    ), a scalemic mixture (non-racemic) will exhibit a depressed melting point compared to the pure enantiomer.
    
  • Verification: Optical Rotation

    
     and Chiral HPLC are required before thermal testing.
    

References

  • Synthesis & Properties: Smolecule Product Record: (2S)-3-amino-2-methylpropanenitrile hydrochloride (CAS 2866254-40-0).[1] Retrieved from .

  • General Thermochemistry of Nitriles: Ribiero da Silva, M. A. V., et al. "Standard molar enthalpies of formation of some cyano-compounds." The Journal of Chemical Thermodynamics, 31(1), 1999.
  • Calorimetric Protocols: Sabbah, R., et al. "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 331(2), 1999.
  • Group Additivity Methods: Benson, S. W. Thermochemical Kinetics. Wiley-Interscience, New York, 1976.
  • Safety of Amino Nitriles: Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. Elsevier, 2017.

Sources

Protocols & Analytical Methods

Method

Use of (2S)-3-amino-2-methylpropanenitrile as a building block in organic synthesis.

This guide outlines the technical utility, handling, and synthetic applications of (2S)-3-amino-2-methylpropanenitrile , a high-value chiral building block. Part 1: Executive Summary & Chemical Profile (2S)-3-amino-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, handling, and synthetic applications of (2S)-3-amino-2-methylpropanenitrile , a high-value chiral building block.

Part 1: Executive Summary & Chemical Profile

(2S)-3-amino-2-methylpropanenitrile is a specialized chiral


-amino nitrile. It serves as a critical "chiral pool" intermediate for constructing enantiopure 

-amino acids, 1,3-diamines, and heterocyclic pharmacophores. Its structural motif—a chiral methyl group adjacent to a reactive nitrile and a primary amine—makes it a privileged scaffold in the synthesis of peptidomimetics and metabolic modulators (e.g., BAIBA analogs).
Chemical Identification
PropertyDetail
IUPAC Name (2S)-3-amino-2-methylpropanenitrile
Common Synonyms (S)-3-Aminoisobutyronitrile; (S)-

-Aminoisobutyronitrile
CAS Number 2866254-40-0 (HCl salt); 50846-36-1 (General/Racemic)
Molecular Formula

(Free base)
Molecular Weight 84.12 g/mol (Free base); 120.58 g/mol (HCl salt)
Chirality (S)-Enantiomer (matches natural metabolic products)
Physical State Hygroscopic solid (HCl salt) or colorless liquid (Free base)

Part 2: Core Applications & Reaction Pathways

The utility of this molecule branches into three primary synthetic vectors: Hydrolysis , Reduction , and Cyclization .

synthetic Workflow Diagram

G Start (2S)-3-amino-2-methylpropanenitrile (Chiral Scaffold) Acid (S)-3-Amino-2-methylpropanoic acid (MMPA / (S)-BAIBA) Start->Acid Acid Hydrolysis (HCl, Reflux) Diamine (S)-2-Methylpropane-1,3-diamine (Chiral Ligand Precursor) Start->Diamine Reduction (LiAlH4 or H2/Cat) Heterocycle Chiral Dihydropyrimidines (Bioactive Heterocycles) Start->Heterocycle Cyclization (Amidines/Aldehydes)

Figure 1: Divergent synthetic pathways starting from (2S)-3-amino-2-methylpropanenitrile.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Hydrolysis to (S)-3-Amino-2-methylpropanoic Acid (BAIBA)

Significance: This transformation yields (S)-BAIBA, a potent myokine involved in the "browning" of white adipose tissue and a key component of bioactive peptides.

Reagents:

  • (2S)-3-amino-2-methylpropanenitrile HCl (1.0 eq)

  • Hydrochloric acid (6 M, aqueous)

  • Dowex 50W-X8 (Ion exchange resin, H+ form)

  • Ammonium hydroxide (1 M)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (2S)-3-amino-2-methylpropanenitrile HCl (10 mmol).

  • Acidification: Cautiously add 6 M HCl (20 mL). Note: Exothermic reaction; add slowly.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor the disappearance of the nitrile peak (

    
    ) via IR spectroscopy or TLC.
    
  • Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl and water. A crude solid (amino acid hydrochloride) will form.

  • Purification (Ion Exchange):

    • Dissolve the crude residue in minimal distilled water.

    • Load onto a column containing Dowex 50W-X8 resin.

    • Wash the column with distilled water (3 column volumes) to remove non-basic impurities.

    • Elute the free amino acid using 1 M

      
      .
      
  • Isolation: Collect ninhydrin-positive fractions and lyophilize to obtain (S)-3-amino-2-methylpropanoic acid as a white powder.

Validation:

  • 1H NMR (

    
    ):  Look for the methyl doublet at 
    
    
    
    ppm and the loss of the nitrile carbon signal in 13C NMR.
Protocol B: Reduction to (S)-2-Methylpropane-1,3-diamine

Significance: The resulting chiral diamine is a vital precursor for synthesizing chiral ligands (e.g., for asymmetric hydrogenation catalysts) and platinum-based antitumor agents.

Reagents:

  • (2S)-3-amino-2-methylpropanenitrile (1.0 eq)

  • Lithium Aluminum Hydride (

    
    , 2.5 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck flask and maintain under a nitrogen atmosphere.

  • Reagent Prep: Suspend

    
     (2.5 eq) in anhydrous THF at 0°C.
    
  • Addition: Dissolve the nitrile (free base) in THF and add dropwise to the hydride suspension over 30 minutes. Caution: Vigorous gas evolution (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours to ensure complete reduction of the

    
     bond.
    
  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% aqueous NaOH.
      
    • 
       mL water.
      
  • Workup: Stir the granular precipitate for 30 minutes, filter through Celite, and dry the filtrate over

    
    .
    
  • Distillation: Purify the amine via Kugelrohr distillation or vacuum distillation to obtain the colorless diamine oil.

Part 4: Safety & Handling Guidelines

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Nitriles can metabolize to release cyanide ions in vivo.

  • Skin/Eye: Causes severe irritation or burns (HCl salt is acidic).

Critical Precautions:

  • Cyanide Awareness: While not a simple cyanide salt, the nitrile moiety requires respect.[2] Avoid strong oxidizers which may release HCN.

  • Ventilation: All reactions, especially hydrolysis (releasing potential fumes) and reduction (releasing

    
    ), must be performed in a functioning fume hood.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Spill Control: Treat spills with bleach solution (sodium hypochlorite) to oxidize any potential cyanide traces before disposal.

Part 5: References

  • Organic Chemistry Portal. (2023). Synthesis of Alpha-Amino Acids via Strecker Synthesis and Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Protocols. Retrieved from [Link]

  • ChemGuide. (2023). Hydrolysis of Nitriles: Acidic and Alkaline Conditions. Retrieved from [Link]

Sources

Application

Experimental setup for the safe handling of cyanide reagents in aminonitrile synthesis

Engineering Controls: The First Line of Defense Engineering controls are designed to isolate personnel from the cyanide hazard.[1][2] All work with cyanide salts and TMSCN must be performed within a properly certified ch...

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the cyanide hazard.[1][2] All work with cyanide salts and TMSCN must be performed within a properly certified chemical fume hood with a face velocity of 80-120 feet per minute.[3]

  • Dedicated Fume Hood: If possible, designate a specific fume hood for cyanide use. This prevents cross-contamination and ensures that incompatible materials (especially acids) are not inadvertently introduced into the cyanide work area.[4]

  • Signage: The fume hood and the laboratory door must be clearly posted with "Warning: Cyanide Compounds in Use" signs when an experiment is in progress.[3]

  • Ventilation: Ensure continuous ventilation. Never work with cyanides if the fume hood is not functioning correctly.[5]

Administrative Controls: Safe Work Practices

Administrative controls are procedures and policies that dictate how work is to be performed safely.

  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for cyanide use is mandatory and must be read and understood by all personnel involved.[6]

  • Training: All users must receive documented training on the hazards of cyanide, the specific SOP, and emergency procedures.[4][7]

  • Never Work Alone: Never handle cyanide reagents when alone in the laboratory. A "buddy system" ensures that immediate assistance is available in an emergency.[5][7]

  • Restricted Access: Limit access to the area where cyanides are being used to authorized personnel only.[8]

  • Storage: Cyanide salts must be stored in a cool, dry, well-ventilated area, separate from acids, oxidizing agents, and moisture.[8][9] The storage cabinet should be clearly labeled and, if institutional policy requires, kept locked.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be worn at all times when handling cyanides.

  • Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[5] If a glove is contaminated, it must be removed and replaced immediately. Contaminated gloves should be disposed of as hazardous waste.[4]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5]

Experimental Protocol: Strecker Synthesis of an α-Aminonitrile

This protocol provides a general procedure for the synthesis of an α-aminonitrile. Note: All steps involving the handling of sodium cyanide must be performed in a certified chemical fume hood.

Reagent Data Table
ReagentFormulaMW ( g/mol )HazardNotes
Sodium CyanideNaCN49.01Fatal if swallowed, inhaled, or in contact with skin.[9]Hygroscopic. Releases HCN gas on contact with acid.
Ammonium ChlorideNH₄Cl53.49Harmful if swallowed. Causes serious eye irritation.
Aldehyde (generic)R-CHOVariableVaries by substrate.
MethanolCH₃OH32.04Highly flammable. Toxic if swallowed, inhaled, or in contact with skin.
Experimental Workflow Diagram

G cluster_prep Preparation Phase (in Fume Hood) cluster_reaction Reaction Phase (in Fume Hood) cluster_quench Quenching & Workup (in Fume Hood) cluster_waste Waste Disposal prep_ppe Don appropriate PPE (double gloves, goggles, lab coat) prep_setup Set up glassware and verify fume hood function prep_ppe->prep_setup prep_naoh Prepare a 1 M NaOH solution (for potential spills/decontamination) prep_setup->prep_naoh prep_reagents Weigh NaCN and NH4Cl in the fume hood prep_naoh->prep_reagents dissolve Dissolve NH4Cl and aldehyde in methanol prep_reagents->dissolve add_naoh Add aqueous NaOH to dissolve NH4Cl dissolve->add_naoh add_nacn Slowly add NaCN solution (exothermic, maintain cooling) add_naoh->add_nacn react Stir reaction at room temperature and monitor by TLC add_nacn->react quench_start Prepare alkaline bleach or peroxide quenching solution react->quench_start quench_rxn Slowly add reaction mixture to quenching solution with stirring quench_start->quench_rxn verify_quench Test for excess cyanide (e.g., Prussian blue test) quench_rxn->verify_quench workup Perform aqueous workup and extraction verify_quench->workup waste_aq Collect aqueous waste in dedicated, labeled cyanide waste container workup->waste_aq waste_solid Collect contaminated solids (gloves, paper) in a separate, labeled solid waste container workup->waste_solid

Caption: Workflow for the safe synthesis of aminonitriles.

Step-by-Step Procedure
  • Preparation:

    • In a chemical fume hood, assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Prepare a separate aqueous solution of sodium cyanide (e.g., 1.2 equivalents) and a solution of the aldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in a suitable solvent like methanol.[5]

  • Reaction:

    • Cool the aldehyde and ammonium chloride solution in an ice bath.

    • Slowly add the sodium cyanide solution to the reaction flask via the dropping funnel over 30-60 minutes. Causality: The slow addition helps to control the exotherm of the reaction. Maintaining a low temperature minimizes the potential for side reactions and reduces the volatility of any trace HCN.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching of Residual Cyanide:

    • This is the most critical safety step. Before any workup, any unreacted cyanide must be destroyed.

    • Prepare a quenching solution of either:

      • Alkaline Hypochlorite: A freshly prepared solution of commercial bleach (sodium hypochlorite) and sodium hydroxide. The pH must be maintained above 10 to prevent the formation of toxic cyanogen chloride gas.[3]

      • Alkaline Peroxide: A solution of hydrogen peroxide and sodium hydroxide. This method is also effective at oxidizing cyanide to the much less toxic cyanate ion.

    • With vigorous stirring, slowly and carefully add the reaction mixture to the quenching solution. Causality: This ensures that the cyanide is immediately exposed to an excess of the oxidizing agent in a basic environment, preventing the release of HCN gas.

    • After the addition is complete, stir the mixture for at least one hour to ensure complete destruction of the cyanide.

    • It is good practice to test the quenched solution for the presence of residual cyanide using commercially available test strips or a qualitative method like the Prussian blue test before proceeding.

  • Workup and Isolation:

    • Once the absence of cyanide is confirmed, the aminonitrile product can be isolated using standard organic chemistry techniques, such as liquid-liquid extraction.

    • The aqueous layer from the extraction must be disposed of as cyanide-containing waste, even after quenching, as it may contain cyanate and other byproducts.

Waste Management: A Critical Responsibility

Cyanide waste must be handled with extreme care and must never be mixed with other waste streams, especially acidic waste.[3][8]

Waste Segregation and Labeling
  • Aqueous Cyanide Waste: All aqueous solutions from the reaction and workup, including the quenched mixture, must be collected in a dedicated, clearly labeled, and sealed container. The label must read "Hazardous Waste: Cyanide" and "No Acids".[3]

  • Solid Cyanide Waste: All contaminated solid materials, including gloves, filter paper, and empty reagent bottles, must be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.[7]

Decontamination of Glassware
  • All glassware that has come into contact with cyanide must be decontaminated in the fume hood before being washed.

  • Rinse the glassware thoroughly with the same alkaline hypochlorite or peroxide solution used for quenching the reaction.[3]

  • Collect the initial rinses in the dedicated aqueous cyanide waste container.

  • After decontamination, the glassware can be washed normally.

Cyanide Waste Disposal Logic

G start Cyanide-containing material (reaction mixture, contaminated items) is_reaction_mixture Is it the bulk reaction mixture? start->is_reaction_mixture is_solid_waste Is it solid waste? (gloves, paper towels) is_reaction_mixture->is_solid_waste No quench Quench with alkaline hypochlorite or peroxide in fume hood is_reaction_mixture->quench Yes is_glassware Is it glassware? is_solid_waste->is_glassware No collect_solid Double-bag and place in DEDICATED SOLID CYANIDE WASTE container is_solid_waste->collect_solid Yes decontaminate Rinse with alkaline hypochlorite/peroxide in fume hood is_glassware->decontaminate Yes collect_aq Collect in dedicated AQUEOUS CYANIDE WASTE container quench->collect_aq disposal Contact Environmental Health & Safety for waste pickup collect_aq->disposal collect_solid->disposal collect_rinse Collect first rinse in aqueous cyanide waste decontaminate->collect_rinse wash_normally Wash with soap and water collect_rinse->wash_normally

Caption: Decision tree for proper cyanide waste disposal.

Emergency Procedures

In the event of any exposure or spill, time is of the essence.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.

  • Spills:

    • Small spills inside a fume hood: Can be cleaned up by trained personnel using a cyanide spill kit. The cleanup materials must be disposed of as solid cyanide waste.[3]

    • Any spill outside of a fume hood: Evacuate the laboratory immediately. Alert others in the vicinity, close the door, and call emergency services. Do not attempt to clean up a spill outside of a fume hood.[3]

Conclusion

The synthesis of aminonitriles using cyanide reagents is a powerful tool in chemical and pharmaceutical development. However, the extreme toxicity of these reagents demands a culture of safety built on a thorough understanding of the hazards and a strict adherence to established protocols. By implementing a multi-layered safety approach encompassing engineering controls, administrative procedures, and proper PPE, researchers can perform these valuable transformations while minimizing risk to themselves and their colleagues.

References

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Cyanides | Division of Research Safety. University of Illinois. [Link]

  • SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). University of California, Santa Cruz. [Link]

  • Cyanide Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • What Is the Hierarchy of Controls? OSHA Examples & How to Apply It. Safety Evolution. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Rutgers University. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • The Hierarchy of Hazard Controls: What It Is and How to Implement It. OSHA Education Center. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Chiral Aminonitriles

Welcome to our dedicated technical support center for the synthesis of chiral aminonitriles. As crucial precursors to non-natural amino acids and vital building blocks in pharmaceutical development, the efficient and ste...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of chiral aminonitriles. As crucial precursors to non-natural amino acids and vital building blocks in pharmaceutical development, the efficient and stereoselective synthesis of these compounds is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during their synthetic endeavors. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My asymmetric Strecker reaction is resulting in a low yield. What are the common culprits and how can I optimize the reaction?

Low yields in a Strecker reaction, a cornerstone for α-aminonitrile synthesis, can stem from several factors related to the equilibrium of the reaction, the stability of intermediates, and the reaction conditions.[1][3] The reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by the nucleophilic addition of a cyanide source.[3][4]

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial equilibrium between the carbonyl compound, the amine, and the resulting imine might not favor the imine.

    • Troubleshooting:

      • Water Removal: The formation of the imine releases water. The presence of excess water can push the equilibrium back towards the starting materials. Consider using a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or employing a Dean-Stark apparatus for azeotropic removal of water, especially when working with less reactive carbonyls.

      • Reaction Time and Temperature: Allow sufficient time for imine formation before adding the cyanide source. Monitoring the reaction by TLC or ¹H NMR can help determine the optimal pre-reaction time. Increasing the temperature can also favor imine formation, but be mindful of potential side reactions.[5]

  • Unfavorable Cyanide Addition Equilibrium: The addition of the cyanide anion to the imine is also a reversible process.

    • Troubleshooting:

      • Cyanide Source and Concentration: The choice and concentration of the cyanide source are critical. While hydrogen cyanide (HCN) is highly reactive, it is also extremely toxic. Safer alternatives include trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN), or sodium cyanide (NaCN).[6][7] When using cyanide salts, ensure they are finely powdered and used in a slight excess to push the equilibrium towards the product. The use of TMSCN often requires a Lewis acid catalyst to activate the imine.[7]

      • Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or water can participate in hydrogen bonding and may hinder the nucleophilicity of the cyanide anion. Aprotic solvents such as THF, CH₂Cl₂, or toluene are often preferred. However, in some cases, aqueous conditions have been shown to be effective, particularly in diastereoselective syntheses where the product crystallizes out of the reaction mixture, driving the equilibrium forward.[5][8]

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

    • Troubleshooting:

      • Cyanohydrin Formation: The aldehyde or ketone starting material can react with the cyanide source to form a cyanohydrin. This is more prevalent with highly reactive carbonyls. Pre-forming the imine before the addition of the cyanide source can mitigate this side reaction.

      • Aldol Condensation: Aldehydes with α-protons can undergo self-condensation under basic conditions.[9] Using milder reaction conditions or a less basic amine can help minimize this.

      • Product Hydrolysis: The aminonitrile product can hydrolyze back to the imine and cyanide, or further to the corresponding amino acid, especially in the presence of water and acid or base.[10][11] Work-up conditions should be carefully controlled to be neutral or slightly basic and performed at low temperatures to minimize hydrolysis.

Experimental Protocol: General Procedure for an Asymmetric Strecker Reaction
  • To a solution of the aldehyde (1.0 equiv) and the chiral amine or amine precursor (1.0-1.2 equiv) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere (N₂ or Ar), add a dehydrating agent (e.g., anhydrous MgSO₄).

  • Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.

  • If a catalyst is used, add it at this stage and stir for a short period.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the cyanide source (e.g., TMSCN, 1.2-1.5 equiv).

  • Allow the reaction to stir at the specified temperature for the recommended time (can range from a few hours to several days).

  • Upon completion, quench the reaction carefully with a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Q2: My enantiomeric excess (ee) is low. How can I improve the stereoselectivity of my chiral aminonitrile synthesis?

Low enantioselectivity is a common challenge in asymmetric synthesis. In the context of chiral aminonitriles, the stereochemical outcome is determined during the nucleophilic attack of the cyanide on the prochiral imine.

Factors Influencing Stereoselectivity:

  • Catalyst Choice and Loading: The nature of the chiral catalyst (metal-based or organocatalyst) is paramount.[1][2]

    • Troubleshooting:

      • Screen Catalysts: If the initial choice of catalyst provides low ee, it is advisable to screen a variety of catalysts with different chiral backbones and electronic properties. For example, thiourea-based organocatalysts and salen-metal complexes are commonly used with good success.[1][2]

      • Optimize Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it does not always lead to higher enantioselectivity and can sometimes have a detrimental effect. It is important to find the optimal catalyst loading for your specific substrate.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Troubleshooting:

      • Lower the Temperature: In general, lower reaction temperatures lead to higher enantioselectivity as the energy difference between the diastereomeric transition states becomes more significant. Experiment with temperatures ranging from room temperature down to -78 °C.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state.

    • Troubleshooting:

      • Solvent Screening: A systematic screening of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, MTBE) is recommended.

  • Nature of the Cyanide Source: The counter-ion of the cyanide source and any additives can affect the catalytic cycle.

    • Troubleshooting:

      • Vary the Cyanide Source: Switching from TMSCN to KCN in the presence of an additive like 18-crown-6, or using other cyanide sources like acetone cyanohydrin, can sometimes improve enantioselectivity.[7]

  • Substrate Effects: The steric and electronic properties of the aldehyde and amine can significantly impact the stereochemical outcome.

    • Troubleshooting:

      • Protecting Group on the Imine: The choice of the N-substituent on the imine can influence the facial selectivity of the cyanide attack. For instance, bulky protecting groups can provide better stereocontrol.

Visualization: Logic for Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) catalyst Optimize Catalyst System start->catalyst temp Lower Reaction Temperature catalyst->temp If ee is still low outcome Improved ee catalyst->outcome Successful solvent Screen Solvents temp->solvent If ee is still low temp->outcome Successful cyanide Vary Cyanide Source solvent->cyanide If ee is still low solvent->outcome Successful substrate Modify Substrate cyanide->substrate If ee is still low cyanide->outcome Successful substrate->outcome Successful

Caption: A decision tree for systematically troubleshooting low enantiomeric excess.

Q3: I am observing significant side product formation. How can I improve the chemoselectivity?

Besides the desired chiral aminonitrile, several side products can form, consuming starting materials and complicating purification.

Common Side Products and Mitigation Strategies:

  • Over-hydrolysis to Amino Acid: As mentioned, the aminonitrile product is susceptible to hydrolysis.[10][11]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

      • Careful Work-up: Perform the aqueous work-up at low temperatures and as quickly as possible. Use a mild base like NaHCO₃ for quenching instead of stronger bases.

      • Direct Derivatization: If the free aminonitrile is unstable, consider derivatizing it in situ to a more stable form, for example, by N-acylation.

  • Formation of Amide Byproducts: The nitrile group can be partially hydrolyzed to an amide.

    • Troubleshooting:

      • Avoid Harsh Acidic or Basic Conditions: This is particularly important during work-up and purification.

  • Racemization: The chiral center of the aminonitrile can be prone to racemization, especially under basic conditions.[12]

    • Troubleshooting:

      • Maintain Neutral or Slightly Acidic pH: After the initial quench, ensure the pH is not strongly basic.

      • Low Temperature Purification: Perform purification steps like chromatography at lower temperatures if possible.

Table: Comparison of Common Cyanide Sources
Cyanide SourceFormulaPropertiesSafety Considerations
Hydrogen CyanideHCNHighly reactive gas/liquid.[3]Extremely toxic, requires specialized handling.
Potassium/Sodium CyanideKCN/NaCNCrystalline solids, less volatile.[2]Highly toxic, liberates HCN upon acidification.
Trimethylsilyl CyanideTMSCNLiquid, less toxic than HCN.[6]Reacts with water to release HCN.
Acetone Cyanohydrin(CH₃)₂C(OH)CNLiquid, considered a safer alternative.Can decompose to release HCN, especially when heated or under basic conditions.
Q4: My catalyst appears to be inactive or deactivates quickly. What are the potential reasons?

Catalyst deactivation can halt the reaction and lead to low conversions and yields.[13]

Causes of Catalyst Deactivation:

  • Inhibition by Water or Protic Impurities: Many catalysts, especially Lewis acidic metal complexes, are sensitive to moisture.

    • Troubleshooting:

      • Use Anhydrous Reagents and Solvents: Ensure all starting materials and solvents are thoroughly dried.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Coordination of Product or Substrate to the Catalyst: The aminonitrile product or the amine starting material can sometimes coordinate strongly to the metal center of a catalyst, inhibiting its activity.

    • Troubleshooting:

      • Optimize Substrate to Catalyst Ratio: Using a minimal effective amount of catalyst can sometimes mitigate product inhibition.

      • Modify the Catalyst: In some cases, a catalyst with a different ligand set may be less prone to product inhibition.

  • Decomposition of the Catalyst: The catalyst itself may not be stable under the reaction conditions.

    • Troubleshooting:

      • Temperature Control: Avoid excessive temperatures that could lead to catalyst degradation.

      • Check for Incompatible Reagents: Ensure that none of the starting materials or additives are known to decompose the catalyst.

Visualization: Catalytic Cycle of an Asymmetric Strecker Reaction

G cluster_0 Catalytic Cycle Catalyst Catalyst Activated Imine Activated Imine Catalyst->Activated Imine + Imine Product-Catalyst Complex Product-Catalyst Complex Activated Imine->Product-Catalyst Complex + CN- Product-Catalyst Complex->Catalyst - Product Product Product Product-Catalyst Complex->Product Imine Imine Imine->Activated Imine CN- CN- CN-->Product-Catalyst Complex

Caption: A simplified catalytic cycle for the asymmetric Strecker reaction.

References
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]

  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. Available at: [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]

  • Asymmetric Enamine Catalysis. Chemical Reviews. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. Available at: [Link]

  • Recent advances in asymmetric Strecker reactions. Arkivoc. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances on asymmetric Strecker reactions. ResearchGate. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]

  • Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. ResearchGate. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available at: [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. Available at: [Link]

  • Chirally and chemically reversible Strecker reaction. PMC. Available at: [Link]

  • New Approach Developed for Catalytic Asymmetric Synthesis of Chiral Aminonitriles. Westlake University. Available at: [Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing. Available at: [Link]

  • Purification and chiral resolution. Enantia. Available at: [Link]

  • Catalytic Asymmetric Umpolung Reactions of Imines. PMC. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. Available at: [Link]

  • Catalytic asymmetric umpolung reactions of imines via 2-azaallyl anion intermediates. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (2S)-3-Amino-2-methylpropanenitrile Hydrochloride

Welcome to the technical support center for the synthesis of (2S)-3-amino-2-methylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S)-3-amino-2-methylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to a pilot plant scale. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure a successful, safe, and efficient scale-up.

I. Synthesis Overview: From Lab to Pilot

The synthesis of (2S)-3-amino-2-methylpropanenitrile hydrochloride is a multi-step process that is a crucial building block in the development of various pharmaceutical compounds, including GABA receptor modulators. The most common and scalable synthetic route involves three key stages:

  • Asymmetric Strecker Reaction: This involves the condensation of an aldehyde with a chiral amine or ammonia equivalent, followed by the addition of a cyanide source to form a chiral α-aminonitrile.

  • Protecting Group Manipulation: Often, the amino group is protected (e.g., with a Boc group) to prevent side reactions in subsequent steps. This is followed by a deprotection step.

  • Salt Formation and Isolation: The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility, followed by crystallization and isolation.

The transition from a laboratory setting to a pilot plant introduces significant challenges related to reaction kinetics, heat transfer, mass transfer, and safety. This guide will help you navigate these complexities.

Lab_to_Pilot_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Initial Synthesis (mg to g scale) lab_optimization Process Optimization (Parameter Screening) lab_synthesis->lab_optimization Identify Key Parameters lab_analysis Analytical Method Development lab_optimization->lab_analysis Validate Methods pilot_synthesis Scale-Up Synthesis (kg scale) lab_analysis->pilot_synthesis Technology Transfer pilot_process_control Process Control & Safety Assessment pilot_synthesis->pilot_process_control Monitor Critical Parameters pilot_purification Purification & Isolation pilot_process_control->pilot_purification Ensure Product Quality

Caption: A simplified workflow for scaling up the synthesis from the lab to a pilot plant.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most reliable method for the asymmetric synthesis of the chiral aminonitrile intermediate on a larger scale?

A1: For pilot-plant scale, a substrate-controlled diastereoselective Strecker reaction is often the most robust approach. This typically involves the condensation of 2-methylpropanal with a chiral auxiliary, such as (R)-phenylglycinamide, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN). This method offers high diastereoselectivity, often greater than 99:1, which is crucial for achieving high enantiomeric purity in the final product. The use of a chiral auxiliary that can be recovered and recycled adds to the economic viability of the process on a larger scale.

Q2: How do I choose the right solvent for the Strecker reaction at a pilot scale?

A2: Solvent selection at the pilot scale is critical and must balance reaction performance with safety, environmental impact, and cost. While dichloromethane is often used in the lab for its excellent solvating properties, its use at a larger scale is often discouraged due to environmental and health concerns. Consider greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Toluene can also be a good choice, but its reactivity with strong acids should be considered. A thorough solvent screening and process safety assessment are essential before scaling up.

Q3: What are the critical parameters to control during the cyanide addition step?

A3: Temperature control is paramount during the addition of the cyanide source. The reaction is typically exothermic, and a runaway reaction is a significant hazard, especially at scale. The addition should be performed at a low temperature (e.g., -20°C to 0°C) with efficient cooling and agitation to ensure uniform heat distribution. The addition rate should be carefully controlled to prevent a rapid temperature increase. Continuous monitoring of the internal temperature is mandatory.

Work-up and Purification

Q4: What is the best method for quenching the Strecker reaction at a pilot scale?

A4: Quenching should be performed carefully to neutralize any unreacted cyanide and the catalyst. A common method is the slow addition of an aqueous solution of sodium bicarbonate or sodium carbonate. It is crucial to ensure that the quench is performed at a controlled temperature to manage any exotherm. The pH of the aqueous layer should be monitored to ensure complete neutralization.

Q5: How can I efficiently remove the chiral auxiliary after the Strecker reaction?

A5: The chiral auxiliary can typically be removed by acidic hydrolysis. For example, if (R)-phenylglycinamide is used, treatment with aqueous hydrochloric acid will hydrolyze the amide and form the water-soluble hydrochloride salt of the auxiliary, allowing for its separation from the desired aminonitrile product through extraction. The aqueous layer containing the auxiliary can then be basified to recover the free base for recycling.

Q6: What are the most effective purification techniques for the aminonitrile intermediate at the pilot scale?

A6: Crystallization is the preferred method for purifying the aminonitrile intermediate at a pilot scale as it is highly scalable and can provide a product with high purity. Finding a suitable solvent system is key. A mixture of a good solvent (e.g., isopropanol, ethyl acetate) and an anti-solvent (e.g., heptane, hexane) is often effective. A cooling crystallization with controlled cooling rates will yield larger, more easily filterable crystals. Slurry washing the isolated crystals with a cold solvent can further enhance purity.

Boc-Protection and Deprotection

Q7: What are the key considerations for the Boc-protection of the aminonitrile?

A7: The reaction of the aminonitrile with di-tert-butyl dicarbonate (Boc₂O) is a standard method for Boc protection. At a pilot scale, the reaction is typically carried out in a suitable organic solvent like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE). The addition of a base, such as triethylamine or sodium bicarbonate, is necessary to neutralize the acid formed during the reaction. It's important to monitor the reaction for completion by techniques like HPLC or TLC to avoid over- or under-reaction.

Q8: What is the safest and most efficient method for Boc-deprotection at a large scale?

A8: While trifluoroacetic acid (TFA) is commonly used in the lab, its corrosiveness and cost make it less ideal for pilot-scale operations. A more practical approach is the use of hydrochloric acid in a suitable solvent like isopropanol or ethyl acetate. This generates the desired hydrochloride salt directly. The reaction is typically exothermic and generates isobutylene as a byproduct, so the reactor must be properly vented.

Parameter Lab Scale (g) Pilot Scale (kg) Key Considerations for Scale-Up
Reactant Stoichiometry Slight excess of reagents commonNear-stoichiometric amounts preferredCost-effectiveness and impurity profile
Reaction Temperature Easily controlled with ice bathsRequires jacketed reactors with precise controlHeat transfer limitations, potential for hot spots
Agitation Magnetic stirringMechanical stirring (impeller design is critical)Ensuring homogeneity and efficient heat/mass transfer
Addition Rate Rapid addition often possibleSlow, controlled addition is crucialManaging exotherms and preventing localized high concentrations
Work-up Separatory funnel extractionsReactor-based phase separationsEmulsion formation, efficient phase cuts
Purification Chromatography is commonCrystallization is preferredScalability, solvent usage, and product isolation
Final Product Isolation and Handling

Q9: How can I optimize the crystallization of the final (2S)-3-amino-2-methylpropanenitrile hydrochloride product?

A9: The final crystallization is critical for achieving the desired purity, crystal form, and particle size. A well-defined crystallization protocol is essential. This involves selecting an appropriate solvent system (e.g., isopropanol/water, ethanol/MTBE), determining the optimal concentration and temperature profile, and controlling the cooling rate. Seeding the solution with a small amount of the desired crystalline material can help control the crystal form and size.

Q10: What are the key safety precautions to consider when handling nitriles and cyanides at a pilot plant scale?

A10: Working with nitriles and cyanide sources on a large scale requires stringent safety protocols.

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably in a closed system, to prevent inhalation of toxic vapors or dust.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory. For handling concentrated cyanide solutions, a full-face respirator with the appropriate cartridge may be necessary.

  • Emergency Procedures: An emergency plan must be in place, including access to a cyanide antidote kit and personnel trained in its administration. Safety showers and eyewash stations must be readily accessible.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations.

III. Troubleshooting Guide

Troubleshooting_Guide cluster_strecker Strecker Reaction Issues cluster_workup Work-up & Purification Issues cluster_deprotection Deprotection & Isolation Issues cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield start->low_yield low_de Low Diastereoselectivity start->low_de incomplete_reaction Incomplete Reaction start->incomplete_reaction emulsion Emulsion Formation start->emulsion poor_crystallization Poor Crystallization start->poor_crystallization impurity Persistent Impurities start->impurity incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection product_oiling_out Product Oiling Out start->product_oiling_out off_spec_product Off-Spec Product (Color, Purity) start->off_spec_product sol_reagent_quality Check Reagent Purity low_yield->sol_reagent_quality sol_temp_control Optimize Temperature Profile low_yield->sol_temp_control low_de->sol_temp_control sol_agitation Improve Agitation low_de->sol_agitation incomplete_reaction->sol_reagent_quality incomplete_reaction->sol_temp_control emulsion->sol_agitation sol_ph_adjustment Adjust pH during work-up emulsion->sol_ph_adjustment sol_solvent Screen Solvents poor_crystallization->sol_solvent sol_crystallization_protocol Develop Crystallization Protocol (Seeding, Cooling Rate) poor_crystallization->sol_crystallization_protocol impurity->sol_crystallization_protocol sol_recrystallization Recrystallize or Re-work impurity->sol_recrystallization sol_acid_conc Check Acid Concentration/ Equivalents incomplete_deprotection->sol_acid_conc product_oiling_out->sol_solvent product_oiling_out->sol_crystallization_protocol off_spec_product->sol_recrystallization

Caption: A troubleshooting guide for common issues in the synthesis scale-up.

Issue 1: Low Yield in the Strecker Reaction
  • Potential Cause: Impure or wet starting materials (aldehyde, chiral auxiliary, or cyanide source).

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all starting materials meet the required specifications. Use freshly distilled aldehyde if necessary.

    • Ensure Anhydrous Conditions: Moisture can react with the cyanide source and the intermediate imine, reducing the yield. Ensure all solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen).

    • Optimize Temperature: If the temperature is too high, side reactions can occur. If it's too low, the reaction rate may be too slow. Re-evaluate the optimal temperature profile for the pilot-scale reactor.

Issue 2: Poor Diastereoselectivity
  • Potential Cause: Inefficient mixing or poor temperature control leading to localized "hot spots."

  • Troubleshooting Steps:

    • Improve Agitation: Ensure the agitator speed and design are sufficient to maintain a homogeneous mixture.

    • Slow Addition Rate: Add the cyanide source slowly and sub-surface if possible to ensure it reacts quickly with the imine before epimerization can occur.

    • Re-evaluate Chiral Auxiliary: While less likely, the chosen chiral auxiliary may not be providing sufficient steric hindrance at the pilot scale. Consider alternative auxiliaries if the issue persists.

Issue 3: Emulsion Formation During Aqueous Work-up
  • Potential Cause: Inefficient mixing of the organic and aqueous phases, or the presence of surfactants or fine solids at the interface.

  • Troubleshooting Steps:

    • Adjust Agitation: Reduce the agitator speed during phase separation to minimize the formation of a stable emulsion.

    • pH Adjustment: Ensure the pH of the aqueous layer is in the correct range to facilitate a clean phase split.

    • Addition of Brine: Adding a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: If fine solids are present, filtering the biphasic mixture through a pad of celite can help to break the emulsion.

Issue 4: Product "Oiling Out" During Crystallization
  • Potential Cause: The solution is too supersaturated, or the cooling rate is too fast, causing the product to come out of solution as a liquid phase instead of a solid.

  • Troubleshooting Steps:

    • Adjust Solvent System: The solvent/anti-solvent ratio may need to be adjusted. A slightly more polar solvent system may be required.

    • Control Cooling Rate: Implement a slow, controlled cooling profile to allow for gradual crystal growth.

    • Seeding: Introduce seed crystals at the appropriate temperature to encourage heterogeneous nucleation and prevent oiling out.

    • Higher Crystallization Temperature: Starting the crystallization at a higher temperature where the solubility is lower can sometimes prevent oiling out.

Issue 5: Incomplete Boc-Deprotection
  • Potential Cause: Insufficient acid, inactive acid, or reaction temperature is too low.

  • Troubleshooting Steps:

    • Verify Acid Strength and Amount: Ensure the correct amount and concentration of hydrochloric acid are used. Water content in the solvent can affect the acid's activity.

    • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of de

Troubleshooting

Stability issues of 3-amino-2-methylpropanenitrile under acidic or basic conditions

Technical Support Center: 3-Amino-2-methylpropanenitrile Guide Topic: Navigating the Stability Challenges of 3-Amino-2-methylpropanenitrile Welcome to the technical support guide for 3-amino-2-methylpropanenitrile. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2-methylpropanenitrile

Guide Topic: Navigating the Stability Challenges of 3-Amino-2-methylpropanenitrile

Welcome to the technical support guide for 3-amino-2-methylpropanenitrile. As a key building block in the synthesis of β-amino acids and other pharmaceutically relevant scaffolds, understanding its chemical behavior is paramount to experimental success.[1][2] This guide provides in-depth answers, troubleshooting protocols, and mechanistic insights into the stability of 3-amino-2-methylpropanenitrile, particularly under the acidic and basic conditions frequently encountered in multi-step syntheses.

Frequently Asked Questions (FAQs) on Stability

This section addresses the most common issues researchers face when working with 3-amino-2-methylpropanenitrile.

Question 1: I'm attempting a reaction under acidic conditions (e.g., Boc-protection, deprotection of an acid-labile group) and observing significant loss of my starting 3-amino-2-methylpropanenitrile. What is happening?

Answer: You are likely encountering acid-catalyzed hydrolysis of the nitrile functional group. Nitriles are susceptible to hydrolysis to form primary amides and subsequently carboxylic acids, a reaction that is significantly accelerated by acid and heat.[3]

  • Mechanism: The reaction begins with the protonation of the nitrile's nitrogen atom.[4][5] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like water.[6][7] The resulting intermediate undergoes tautomerization to form the corresponding amide, 3-amino-2-methylpropanamide. Under typical acidic conditions, this amide is not the final product and will undergo further hydrolysis to yield the carboxylic acid, 3-amino-2-methylpropanoic acid.[8][9] It is very difficult to stop the reaction at the amide stage under acidic conditions.[10]

Question 2: While performing a saponification (e.g., with NaOH or KOH) on an ester elsewhere in my molecule, I noticed my aminonitrile moiety is also reacting. What is the likely side product?

Answer: Similar to acid-catalyzed hydrolysis, nitriles are also readily hydrolyzed under basic conditions. The primary difference is the initiating nucleophile.

  • Mechanism: In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group.[7] A series of proton transfers, typically involving water as the proton source, leads to an amide intermediate (3-amino-2-methylpropanamide).[8] If the conditions are mild (e.g., lower temperatures, shorter reaction times), it may be possible to isolate the amide.[6] However, under harsher conditions such as elevated temperatures or prolonged reaction times, the amide will be further hydrolyzed to the corresponding carboxylate salt (3-amino-2-methylpropanoate).[3][6] An acidic workup would then protonate this salt to form the carboxylic acid.

Question 3: My 3-amino-2-methylpropanenitrile sample appears to be degrading during purification via standard silica gel column chromatography. Why does this occur and how can I prevent it?

Answer: This is a critical and often overlooked issue. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze the degradation of acid-sensitive compounds like your aminonitrile, leading to streaking on TLC plates, low recovery, and the formation of hydrolysis byproducts directly on the column.[11]

  • Solution: To prevent on-column degradation, the silica gel must be neutralized. This is typically achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase. A common practice is to use an eluent system containing 0.5-1% triethylamine. This deactivates the acidic sites on the silica, allowing the basic aminonitrile to elute without significant degradation.[11]

Question 4: What are the recommended conditions for storing 3-amino-2-methylpropanenitrile to ensure its long-term stability?

Answer: Given its reactivity with both acids and bases, proper storage is crucial. The primary goal is to protect it from atmospheric moisture and acidic or basic contaminants.

  • Recommended Storage: Store 3-amino-2-methylpropanenitrile in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12] It should be kept in a cool, dry place, with refrigeration being ideal.[13] Ensure it is stored away from strong acids, strong bases, and oxidizing agents.[12]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or zero recovery after acidic workup Acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.Avoid strong acidic conditions where possible. If unavoidable, perform the reaction at the lowest possible temperature and for the shortest duration. Consider using a protecting group for the amino functionality that is stable to the reaction conditions but can be removed under neutral or mildly basic conditions.
Formation of an unexpected, more polar byproduct in a basic medium Base-catalyzed hydrolysis of the nitrile to the amide or carboxylate.Use milder bases (e.g., K₂CO₃ instead of NaOH) if the reaction allows. Keep temperatures low (e.g., 0 °C to room temperature). Carefully monitor the reaction by TLC or LC-MS to stop it before significant hydrolysis occurs.
Product streaking on TLC and poor recovery from silica column Degradation on the acidic surface of the silica gel.Perform flash chromatography using a mobile phase containing 0.5-1% triethylamine to neutralize the silica gel. See Protocol 2 for details.
Reaction with an alcohol under strongly acidic conditions yields an unexpected amide Ritter Reaction.The Ritter reaction involves the addition of a nitrile to a carbocation, which can be generated from an alcohol in strong acid, to form an N-substituted amide.[14][15] If your reaction medium contains alcohols and strong acid, be aware of this potential side reaction. Use aprotic solvents if possible.

Visualizing Degradation Pathways

The following diagrams illustrate the key mechanistic steps leading to the degradation of 3-amino-2-methylpropanenitrile under acidic and basic conditions.

Acidic_Hydrolysis cluster_0 Acidic Conditions (H₃O⁺) Aminonitrile 3-Amino-2-methylpropanenitrile ProtonatedNitrile Protonated Nitrile (Activated) Aminonitrile->ProtonatedNitrile + H⁺ ImidicAcid Protonated Amide Intermediate ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide 3-Amino-2-methylpropanamide ImidicAcid->Amide Tautomerization CarboxylicAcid 3-Amino-2-methylpropanoic Acid Amide->CarboxylicAcid + H₃O⁺ (Further Hydrolysis)

Caption: Acid-catalyzed hydrolysis pathway.

Basic_Hydrolysis cluster_1 Basic Conditions (OH⁻, H₂O) Aminonitrile 3-Amino-2-methylpropanenitrile AnionicIntermediate Anionic Adduct Aminonitrile->AnionicIntermediate + OH⁻ ImidicAcid Imidic Acid Intermediate AnionicIntermediate->ImidicAcid + H₂O Amide 3-Amino-2-methylpropanamide (Isolable under mild conditions) ImidicAcid->Amide Tautomerization Carboxylate Carboxylate Salt Amide->Carboxylate + OH⁻ (Harsher Conditions)

Caption: Base-catalyzed hydrolysis pathway.

Experimental Protocols

Protocol 1: General Handling and Reaction Quenching

This protocol outlines a method for working up a reaction mixture containing 3-amino-2-methylpropanenitrile while minimizing pH-induced degradation.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This slows down potential hydrolysis reactions during the workup.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization (if acidic): Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 7-8. Avoid strong bases like NaOH unless absolutely necessary.

  • Neutralization (if basic): Slowly add a saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), with vigorous stirring to neutralize the mixture. Aim for a pH of 7-8. Avoid strong acids like HCl.

  • Extraction: Separate the organic layer. Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Proceed immediately to purification to minimize degradation of the crude product.[11]

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol provides a step-by-step guide for purifying a basic aminonitrile on silica gel.[11]

  • Solvent Preparation: Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add 1% triethylamine (TEA) by volume to the prepared solvent mixture. For example, for 1 L of eluent, add 10 mL of TEA.

  • Column Packing: Pack a silica gel column using a slurry of silica in the TEA-modified eluent.

  • Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the TEA-modified eluent. This ensures the entire silica bed is neutralized.

  • Sample Loading: Dissolve your crude aminonitrile in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it carefully, and load the resulting powder onto the top of the column (dry loading). Alternatively, perform a minimal volume liquid loading.

  • Elution: Run the column using your gradient or isocratic solvent system, ensuring that the 1% TEA modifier is present throughout the entire run.

  • Fraction Analysis & Concentration: Collect and analyze fractions by TLC. Combine the pure fractions and remove the solvent and TEA under reduced pressure. A high vacuum may be necessary to remove the final traces of triethylamine.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • The reaction of a nitrile with an alcohol in the presence of a st... | Study Prep in Pearson+. Pearson+. [Link]

  • Chemistry of Nitriles. LibreTexts. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • Ritter Reaction. OpenOChem Learn. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Journal of Chemical Sciences. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • β-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois. [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers. [Link]

  • Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. ResearchGate. [Link]

  • Pathways of microbial nitrile degradation. ResearchGate. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • 3-amino-2-methylpropanenitrile (C4H8N2). PubChemLite. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]

  • (2S)-3-amino-2-methylpropanenitrile. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison of (2S)-3-amino-2-methylpropanenitrile and its enantiomer

Topic: Biological activity comparison of (2S)-3-amino-2-methylpropanenitrile and its enantiomer Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical comparison of (2S)-3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity comparison of (2S)-3-amino-2-methylpropanenitrile and its enantiomer Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical comparison of (2S)-3-amino-2-methylpropanenitrile and its (2R)-enantiomer . While often viewed merely as synthetic intermediates in the production of


-amino acids, these aminonitriles possess distinct biological trajectories defined by their stereospecific enzymatic hydrolysis and metabolic fate.

The core biological relevance of these molecules lies in their role as "pro-metabolites" for


-aminoisobutyric acid (BAIBA) —a potent myokine involved in lipid metabolism and mitochondrial function. Furthermore, their structural homology to 

-aminopropionitrile (BAPN) necessitates a rigorous evaluation of their toxicological potential as Lysyl Oxidase (LOX) inhibitors.

Structural Basis & Stereochemical Divergence

The subject molecule, 3-amino-2-methylpropanenitrile, is a chiral


-aminonitrile. Its biological activity is dictated by the orientation of the methyl group at the C2 position (

-carbon relative to the nitrile group).
Feature(2S)-Isomer(2R)-Isomer
Configuration (2S)-3-amino-2-methylpropanenitrile(2R)-3-amino-2-methylpropanenitrile
Primary Metabolic Fate Hydrolysis to L-BAIBA ((S)-acid)Hydrolysis to D-BAIBA ((R)-acid)
Endogenous Analog Valine Catabolite PrecursorThymine Catabolite Precursor
Physiological Role Mitochondrial Biogenesis / "Browning" of FatPyrimidine Salvage / Renal Excretion
The "Pro-Metabolite" Mechanism

Unlike many nitriles that act as direct receptor ligands, the primary biological activity of 3-amino-2-methylpropanenitrile is observed post-hydrolysis. The nitrile moiety facilitates cellular uptake (higher lipophilicity than the corresponding acid) before being converted by intracellular nitrilases or non-specific hydrolases into the active amino acid form.

Metabolic Pathways & Biological Activity[1][2]

The enantiomers feed into two distinct, non-interchangeable metabolic pathways. This separation is critical for researchers developing metabolic modulators, as the (S)-isoform is linked to beneficial metabolic remodeling, while the (R)-isoform is largely excretory.

(2S)-Isomer: The Metabolic Activator

The (2S)-nitrile is the precursor to L-BAIBA .

  • Mechanism: Upon hydrolysis, L-BAIBA acts as a ligand for the Mas-related G protein-coupled receptor type D (MRGPRD) and activates the AMPK/PPAR

    
      pathway.
    
  • Outcome: Induces "browning" of white adipose tissue, increases fatty acid oxidation, and improves insulin sensitivity.

  • Key Application: Potential therapeutic pharmacophore for obesity and Type 2 diabetes.

(2R)-Isomer: The Nucleotide Catabolite

The (2R)-nitrile is the precursor to D-BAIBA .

  • Mechanism: D-BAIBA is an intermediate of thymine degradation.[1][2] It is metabolized in the mitochondria by Alanine-Glyoxylate Aminotransferase 2 (AGXT2) .[1][2][3]

  • Outcome: While D-BAIBA levels correlate with reduced cardiometabolic risk in epidemiological studies, it is primarily a waste product marker rather than a direct signaling agonist compared to the L-isoform.

Pathway Visualization

The following diagram illustrates the divergent fates of the enantiomers and their enzymatic checkpoints.

MetabolicFate S_Nitrile (2S)-Nitrile (Precursor) Nitrilase Nitrilase / Hydrolase S_Nitrile->Nitrilase R_Nitrile (2R)-Nitrile (Precursor) R_Nitrile->Nitrilase L_BAIBA L-BAIBA ((S)-Acid) Nitrilase->L_BAIBA Hydrolysis (Retains Config) D_BAIBA D-BAIBA ((R)-Acid) Nitrilase->D_BAIBA Hydrolysis (Retains Config) MRGPRD MRGPRD Receptor (Adipose/Kidney) L_BAIBA->MRGPRD Activation AGXT2 AGXT2 Enzyme (Mitochondria) D_BAIBA->AGXT2 Degradation Browning Fat Browning & Insulin Sensitivity MRGPRD->Browning Excretion MMS -> TCA Cycle (Thymine Clearance) AGXT2->Excretion

Figure 1: Divergent metabolic fates of (2S) and (2R) aminonitriles post-hydrolysis.

Toxicology Profile: Lysyl Oxidase (LOX) Inhibition

A critical safety consideration for any


-aminonitrile is the potential for Lathyrism —a connective tissue disorder caused by the inhibition of Lysyl Oxidase (LOX).
Mechanism of Toxicity

The structural homologue,


-aminopropionitrile (BAPN) , is a suicide inhibitor of LOX. The mechanism involves the enzyme abstracting a proton from the carbon 

to the nitrile group, forming a reactive ketenimine intermediate that covalently binds to the enzyme.
Comparative Safety: Methylated vs. Unmethylated

3-amino-2-methylpropanenitrile possesses a methyl group at the critical


-carbon position.
  • BAPN (

    
    ):  Two 
    
    
    
    -protons. High affinity. Irreversible inhibition.[4][5] High Toxicity.
  • 3-amino-2-methylpropanenitrile (

    
    ):  One 
    
    
    
    -proton. The methyl group introduces steric hindrance and alters the electronic environment.
  • Conclusion: While theoretically capable of inhibition (due to the remaining proton), the methylated analogs generally exhibit significantly reduced LOX affinity compared to BAPN. However, they should still be handled as potential osteolathyrogens until specific

    
     data confirms safety in a specific model.
    

Experimental Protocols

Protocol: Stereoselective Enzymatic Hydrolysis Screening

Objective: To determine the enantiomeric excess (


) of the acid product generated from a racemic nitrile substrate using a panel of nitrilases.

Reagents:

  • Racemic 3-amino-2-methylpropanenitrile (10 mM).

  • Phosphate buffer (50 mM, pH 7.2).

  • Nitrilase panel (e.g., Alcaligenes faecalis, Pseudomonas sp.).[6]

Workflow:

  • Incubation: Mix 100

    
    L of nitrile substrate with 900 
    
    
    
    L of enzyme suspension in buffer. Incubate at 30°C for 4 hours with shaking (800 rpm).
  • Termination: Stop reaction by adding 100

    
    L of 1 M HCl.
    
  • Derivatization: To separate enantiomers via GC/HPLC, derivatize the resulting amino acid. Use Marfey’s Reagent (FDAA) for HPLC or chiral chloroformates for GC-MS.

  • Analysis: Inject onto a C18 column (if using Marfey's) or a Chiralpak ZWIX(+) column.

  • Calculation: Calculate conversion (%) and enantiomeric excess (

    
    ) using the area under the curve (AUC).
    
    
    
    
Protocol: In Vitro LOX Inhibition Assay

Objective: To assess the safety profile of the (2S)-nitrile compared to BAPN.

Workflow:

  • Source: Isolate LOX from bovine aorta or use recombinant human LOX-like 2 (LOXL2).

  • Substrate: Use the Amplex Red fluorometric assay (detects

    
     release during lysine oxidation).
    
  • Reaction:

    • Control: LOX + Putrescine (Substrate) + HRP + Amplex Red.

    • Test: Add (2S)-3-amino-2-methylpropanenitrile (range 1

      
      M - 1 mM).
      
    • Positive Control: Add BAPN (10

      
      M).
      
  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes at 37°C.

  • Validation: If inhibition is observed, perform dialysis to determine if it is reversible (competitive) or irreversible (mechanism-based).

Summary of Comparative Data

Parameter(2S)-3-amino-2-methylpropanenitrile(2R)-3-amino-2-methylpropanenitrile
CAS Number 18276-85-6 (Generic/Racemic often cited)Varies by salt form
Hydrolysis Product L-BAIBA ((S)-3-amino-2-methylpropanoic acid)D-BAIBA ((R)-3-amino-2-methylpropanoic acid)
Bioactivity (Metabolite) High: Increases hepatic fatty acid oxidation; reduces adiposity.Low/Moderate: Linked to thymine clearance; potential antioxidant role.
LOX Inhibition Risk Low (Steric hindrance at

-C).
Low (Steric hindrance at

-C).
Blood-Brain Barrier High permeability (as nitrile).High permeability (as nitrile).
Primary Utility Prodrug for metabolic disease; chiral building block.Synthetic intermediate; negative control in bioassays.

References

  • Vertex AI Search. (2023). Production and metabolism of β-aminoisobutyric acid (BAIBA).[1][2] ResearchGate.[4][7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill.[1] PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes.[2] PMC. Retrieved from [Link]

  • Vertex AI Search. (2006). Enhancing the catalytic potential of nitrilase from Pseudomonas putida for stereoselective nitrile hydrolysis. Applied Microbiology and Biotechnology.[8] Retrieved from [Link]

  • National Institutes of Health (NIH). (1993). In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles.[5] PubMed.[9] Retrieved from [Link]

Sources

Comparative

Comparing the reactivity of 3-amino-2-methylpropanenitrile with other beta-aminonitriles

This guide provides an in-depth technical comparison of 3-amino-2-methylpropanenitrile (AMPN) against its unmethylated analog, 3-aminopropanenitrile (BAPN) , and other -aminonitriles. It is designed for researchers in me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-amino-2-methylpropanenitrile (AMPN) against its unmethylated analog, 3-aminopropanenitrile (BAPN) , and other


-aminonitriles. It is designed for researchers in medicinal chemistry and process development who require actionable data on reactivity, synthesis, and safety profiles.

Executive Summary & Chemical Space

3-Amino-2-methylpropanenitrile (AMPN) , also known as


-aminoisobutyronitrile, represents a critical structural divergence from the standard "lathyrogenic" nitrile, 3-aminopropanenitrile (BAPN) . While BAPN is a linear, highly reactive suicide inhibitor of lysyl oxidase (LOX), the introduction of an 

-methyl group in AMPN drastically alters its steric profile, hydrolytic stability, and metabolic fate.

This guide explores how this single methyl substitution shifts the molecule from a potent toxin to a precursor for beneficial myokines (


-aminoisobutyric acid, BAIBA) and specialized heterocycles.
Feature3-Aminopropanenitrile (BAPN) 3-Amino-2-methylpropanenitrile (AMPN)
Structure Linear, unhinderedBranched,

-methyl steric bulk
Key Reactivity Rapid hydrolysis, irreversible LOX inhibitionSlower hydrolysis, reversible/lower LOX affinity
Primary Product

-Alanine (via hydrolysis)

-Aminoisobutyric Acid (BAIBA)
Toxicity High (Causes Osteolathyrism)Moderate/Low (Metabolite is beneficial)
Application Cross-linking inhibitor, epoxy curingPyrimidine synthesis, chiral building blocks

Structural Analysis: The -Methyl Effect

The reactivity difference between AMPN and BAPN is governed by the Thorpe-Ingold Effect (gem-dimethyl effect analog) and steric hindrance at the nitrile carbon.

Steric Hindrance & Nucleophilic Attack

In BAPN, the nitrile carbon is exposed, allowing for rapid nucleophilic attack (e.g., by water in hydrolysis or enzyme active sites). In AMPN, the C2-methyl group creates a steric cone that shields the nitrile carbon.

  • Consequence: Reactions requiring attack at the nitrile carbon (hydrolysis, Pinner reaction) proceed with slower kinetics in AMPN compared to BAPN.

  • Electronic Effect: The methyl group exerts a weak positive inductive effect (+I), increasing electron density at the

    
    -carbon, which slightly destabilizes the anionic intermediate formed during base-catalyzed hydrolysis.
    
Graphviz Diagram: Structural Divergence & Reactivity

ReactivityComparison BAPN 3-Aminopropanenitrile (BAPN) FastHyd Fast Hydrolysis (Unhindered) BAPN->FastHyd  H3O+ / OH- LOX_Inhib Irreversible LOX Inhibition (Osteolathyrism) BAPN->LOX_Inhib  Lysyl Oxidase Binding AMPN 3-Amino-2-methylpropanenitrile (AMPN) SlowHyd Slow Hydrolysis (Sterically Hindered) AMPN->SlowHyd  H3O+ / OH- (Requires Heat) Metabolite Metabolism to BAIBA (Myokine/Beneficial) AMPN->Metabolite  In vivo / Hydrolysis Steric Alpha-Methyl Group: 1. Blocks Nucleophile Approach 2. Reduces Enzyme Affinity AMPN->Steric

Figure 1: Divergent reactivity profiles driven by the


-methyl substituent.

Reactivity Profile 1: Hydrolysis to -Amino Acids

The most common application of AMPN is the synthesis of 3-amino-2-methylpropanoic acid (BAIBA) , a non-proteinogenic amino acid.

Comparative Kinetics
  • BAPN: Hydrolyzes readily in dilute acid (1M HCl) or base at moderate temperatures (

    
    ).
    
  • AMPN: Requires harsher conditions (e.g., conc. HCl, reflux

    
     or 40% NaOH) to overcome the steric barrier of the methyl group.
    
Experimental Protocol: Synthesis of BAIBA from AMPN

This protocol is optimized for the steric hindrance of AMPN.

Reagents:

  • 3-Amino-2-methylpropanenitrile (1.0 eq)

  • Hydrochloric acid (6 M, 10.0 eq)

  • Ethanol (Solvent, optional for solubility)

Procedure:

  • Addition: Add AMPN dropwise to a stirred solution of 6 M HCl at

    
    . (Exothermic reaction).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours . Note: BAPN typically requires only 2–3 hours.
    
  • Monitoring: Monitor consumption of nitrile via IR (disappearance of peak at ~2240 cm⁻¹) or TLC.

  • Workup: Concentrate in vacuo to obtain the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether to yield 3-amino-2-methylpropanoic acid HCl salt.

Data Comparison:

Substrate Conditions (Acidic) Time to Completion Yield

| BAPN | 6M HCl,


 | 2.5 h | >90% |
| AMPN  | 6M HCl, 

| 7.0 h | 85% |

Reactivity Profile 2: Cyclization & Heterocycle Formation


-aminonitriles are versatile precursors for pyrimidines. AMPN specifically serves as a precursor for thymine  (5-methyluracil) derivatives via the BAIBA pathway or direct cyclization with urea/amidines.
Pathway: Formation of Dihydropyrimidines

Reaction with cyanoguanidine or urea yields pyrimidine derivatives. The


-methyl group in AMPN dictates the position of the substituent on the resulting heterocycle (C-5 position).
Graphviz Diagram: Synthetic Pathways

SynthesisPathways AMPN 3-Amino-2-methylpropanenitrile (AMPN) Acid + HCl / H2O AMPN->Acid Red + H2 / Cat. (Raney Ni) AMPN->Red Urea + Urea / EtONa AMPN->Urea BAIBA 3-Amino-2-methylpropanoic Acid (BAIBA) Acid->BAIBA Hydrolysis Diamine 2-Methyl-1,3-propanediamine Red->Diamine Reduction Heterocycle Dihydrothymine / Pyrimidines Urea->Heterocycle Cyclization

Figure 2: Synthetic divergence of AMPN into amino acids, diamines, and heterocycles.

Safety & Toxicology: The Lathyrism Distinction

This is the most critical section for drug development professionals.

The Mechanism of Osteolathyrism

Osteolathyrism is a connective tissue disease caused by the inhibition of Lysyl Oxidase (LOX) , the enzyme responsible for cross-linking collagen and elastin.[1][2][3][4][5][6]

  • BAPN (3-aminopropanenitrile): A potent, irreversible "suicide inhibitor" of LOX. It binds to the active site copper cofactor and covalently modifies the enzyme, halting collagen maturation.

  • AMPN (3-amino-2-methylpropanenitrile):

    • Inhibition Potential: While structurally similar, the

      
      -methyl group interferes with the enzyme's binding pocket. Studies on methylated aminonitriles (e.g., N-methyl vs C-methyl) suggest significantly reduced inhibitory potency  compared to BAPN.
      
    • Metabolic Fate: Hydrolysis of AMPN yields BAIBA , a molecule naturally produced during thymine catabolism and exercise (a "myokine") known to induce browning of white adipose tissue. This contrasts sharply with the toxic profile of BAPN.

Safety Recommendation: Treat AMPN as a potential lathyrogen due to its pharmacophore, but recognize its significantly improved safety margin compared to BAPN. Avoid ingestion and inhalation.

References

  • Hydrolysis & Synthesis

    • Mechanism of Nitrile Hydrolysis. Chemistry Steps.[7] Available at: [Link]

  • Toxicology (Lathyrism)

    • In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles.[5][8] CDC/NIOSH Publications. Available at: [Link]

    • Osteolathyrism and BAPN.[1][2][3][4][9] PubChem Toxicology Database (CID 1647). Available at: [Link]

  • Applications (Heterocycles)

    • Synthesis of Thymine from Formylpropionate derivatives. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

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